molecular formula C20H33NO B3853502 2-methyl-6-[(4-phenylcyclohexyl)amino]-2-heptanol

2-methyl-6-[(4-phenylcyclohexyl)amino]-2-heptanol

Cat. No. B3853502
M. Wt: 303.5 g/mol
InChI Key: BLDFADWTCORYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-6-[(4-phenylcyclohexyl)amino]-2-heptanol, also known as MPCHA, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for understanding the mechanisms of various biological processes. In

Mechanism of Action

2-methyl-6-[(4-phenylcyclohexyl)amino]-2-heptanol acts as a CB1 receptor agonist, meaning it binds to and activates the CB1 receptor. This leads to a variety of downstream effects, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These effects ultimately lead to changes in cellular signaling and gene expression, which can have a wide range of physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the modulation of pain perception, the regulation of appetite, and the modulation of mood and anxiety. These effects are thought to be mediated through the activation of the endocannabinoid system and the downstream effects of CB1 receptor activation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-methyl-6-[(4-phenylcyclohexyl)amino]-2-heptanol in lab experiments is its specificity for the CB1 receptor. This allows researchers to selectively modulate the activity of the endocannabinoid system without affecting other signaling pathways. However, one limitation of using this compound is its potential for off-target effects. This can be mitigated through careful experimental design and the use of appropriate controls.

Future Directions

There are several future directions for research on 2-methyl-6-[(4-phenylcyclohexyl)amino]-2-heptanol. One area of interest is the development of more selective CB1 receptor agonists that can be used to specifically modulate different aspects of the endocannabinoid system. Another area of interest is the use of this compound in the study of various disease states, such as chronic pain and anxiety disorders. Finally, there is potential for the development of this compound-based therapeutics for the treatment of various conditions.

Scientific Research Applications

2-methyl-6-[(4-phenylcyclohexyl)amino]-2-heptanol has been used in various scientific research studies to understand the mechanisms of different biological processes. One of the primary uses of this compound is in the study of the endocannabinoid system. This compound has been found to bind to the CB1 receptor, a key component of the endocannabinoid system, and modulate its activity. This has led to a better understanding of the role of the endocannabinoid system in various physiological processes.

properties

IUPAC Name

2-methyl-6-[(4-phenylcyclohexyl)amino]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO/c1-16(8-7-15-20(2,3)22)21-19-13-11-18(12-14-19)17-9-5-4-6-10-17/h4-6,9-10,16,18-19,21-22H,7-8,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDFADWTCORYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)NC1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.